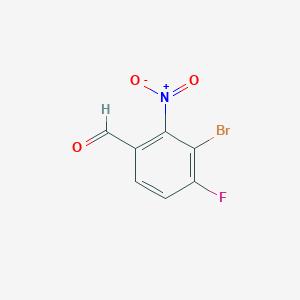

3-Bromo-4-fluoro-2-nitrobenzaldehyde

Description

Contextualization within Halogenated Nitrobenzaldehyde Derivatives

Halogenated nitrobenzaldehydes are a class of organic compounds characterized by a benzaldehyde (B42025) core substituted with one or more halogen atoms (F, Cl, Br, I) and at least one nitro group (NO₂). The introduction of these functional groups dramatically influences the molecule's electronic properties and reactivity compared to simple benzaldehyde. numberanalytics.com The nitro group, being a strong electron-withdrawing group, deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution. researchgate.net Halogens also contribute to this effect and serve as potential leaving groups in substitution reactions or as key elements in cross-coupling reactions. rsc.org

3-Bromo-4-fluoro-2-nitrobenzaldehyde is a prime example of this class, featuring two different halogens and a nitro group ortho to the aldehyde. This specific substitution pattern creates a unique electronic environment that synthetic chemists can exploit. The properties of this compound can be better understood when compared with its isomers and related derivatives.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| This compound | C₇H₃BrFNO₃ | 248.01 | Target compound with ortho-nitro, meta-bromo, and para-fluoro substitution. |

| 5-Bromo-4-fluoro-2-nitrobenzaldehyde | C₇H₃BrFNO₃ | 248.01 nih.gov | Isomer with meta-fluoro and para-bromo substitution relative to the nitro group. nih.gov |

| 3-Bromo-4-fluorobenzaldehyde | C₇H₄BrFO | 203.01 | A precursor lacking the nitro group, used in the synthesis of pesticides and medical intermediates. google.com |

| 3-Fluoro-2-nitrobenzaldehyde | C₇H₄FNO₃ | 169.11 nih.gov | Analogue lacking the bromine atom. nih.gov |

| 4-Bromo-2-nitrobenzaldehyde | C₇H₄BrNO₃ | 230.02 sigmaaldrich.com | Analogue lacking the fluorine atom. sigmaaldrich.com |

Significance as a Molecular Scaffold and Synthetic Building Block in Contemporary Organic Synthesis

In modern organic synthesis, a "molecular scaffold" or "building block" is a core structure from which a variety of more complex molecules can be systematically built. researchgate.netwiserpub.com this compound is highly valued for this purpose due to the distinct reactivity of its four functional groups, which allows for selective, stepwise chemical transformations.

The utility of this compound stems from several key reactive sites:

The Aldehyde Group (-CHO): This group is a versatile handle for numerous reactions. It can readily participate in condensation reactions to form Schiff bases or be used in carbon-carbon bond-forming reactions. wisdomlib.org Furthermore, the aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, providing pathways to different classes of compounds. ncert.nic.in

The Aromatic Ring and its Substituents: The strong electron-withdrawing nature of the nitro and halo substituents makes the aromatic ring electron-deficient. This enhances the reactivity of the halogen atoms, particularly the fluorine, towards nucleophilic aromatic substitution, where a nucleophile replaces the halogen. This reaction is a powerful method for introducing new functional groups onto the ring.

The Nitro Group (-NO₂): The nitro group can be chemically reduced to form an amino group (-NH₂). This transformation is fundamental in synthetic chemistry, as the resulting aniline (B41778) derivative opens up a vast array of subsequent reactions, such as diazotization and amide bond formation.

The Bromine Atom (-Br): The bromine atom is an excellent participant in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings). These reactions are cornerstones of modern organic synthesis, allowing for the precise formation of new carbon-carbon or carbon-heteroatom bonds.

This multi-faceted reactivity allows this compound to serve as a central intermediate in the synthesis of complex target molecules, such as novel kinase inhibitors for pharmaceutical research or specialized organic materials. nih.gov Its structure provides a rigid framework to which various chemical appendages can be attached in a controlled manner, making it an indispensable tool for chemists aiming to create new molecules with tailored properties.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H3BrFNO3 |

|---|---|

Molecular Weight |

248.01 g/mol |

IUPAC Name |

3-bromo-4-fluoro-2-nitrobenzaldehyde |

InChI |

InChI=1S/C7H3BrFNO3/c8-6-5(9)2-1-4(3-11)7(6)10(12)13/h1-3H |

InChI Key |

NILCQIUBFULTOZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1C=O)[N+](=O)[O-])Br)F |

Origin of Product |

United States |

Synthetic Methodologies for 3 Bromo 4 Fluoro 2 Nitrobenzaldehyde and Its Precursors

Direct Synthesis Routes for 3-Bromo-4-fluoro-2-nitrobenzaldehyde

The most direct approach to synthesizing this compound involves the introduction of a bromine atom onto the aromatic ring of its immediate precursor, 4-Fluoro-2-nitrobenzaldehyde. This transformation hinges on achieving high regioselectivity in an electrophilic aromatic substitution reaction.

The bromination of 4-Fluoro-2-nitrobenzaldehyde is an electrophilic aromatic substitution reaction where the position of the incoming bromide electrophile is directed by the existing substituents on the benzene (B151609) ring. The fluorine atom is an ortho-, para-director, while the nitro and aldehyde groups are meta-directors. The position C3 is ortho to the fluorine atom and meta to the nitro group, making it the most electronically favorable site for electrophilic attack.

Electrophilic bromination of deactivated aromatic rings typically requires a bromine source and a catalyst to generate a potent electrophile. wikipedia.org N-Bromosuccinimide (NBS) is a common and convenient source of electrophilic bromine, often activated by a strong acid. organic-chemistry.org While systems involving AIBN (Azobisisobutyronitrile) and UV light are characteristic of free-radical bromination, typically at benzylic positions, the halogenation of the aromatic ring itself proceeds via an electrophilic mechanism. byjus.comgoogle.com

For highly deactivated aromatic compounds, treatment with N-bromosuccinimide in a strong acid medium like concentrated sulfuric acid can facilitate monobromination. researchgate.net This method offers the advantage of mild reaction conditions and a straightforward workup. researchgate.net Other systems for electrophilic bromination include molecular bromine in the presence of a Lewis acid catalyst such as FeBr₃ or AlCl₃. wikipedia.org

| Reagent System | Role of Components | Typical Conditions |

| NBS / H₂SO₄ | NBS: Bromine sourceH₂SO₄: Activates NBS to generate a stronger electrophile | Reaction performed in concentrated sulfuric acid |

| Br₂ / FeBr₃ | Br₂: Bromine sourceFeBr₃: Lewis acid catalyst that polarizes Br₂ to generate Br⁺ | Anhydrous conditions, often in a non-polar solvent |

The mechanism for electrophilic aromatic bromination is a two-step process. libretexts.org

Formation of the Arenium Ion: The electrophile (Br⁺, or a polarized bromine complex) attacks the π-electron system of the benzene ring. This initial attack is the slow, rate-determining step and results in the formation of a positively charged carbocation intermediate known as an arenium ion or sigma complex. libretexts.org This intermediate temporarily loses its aromaticity. wikipedia.org The positive charge in the arenium ion is delocalized across the ring through resonance.

Deprotonation: In the second, fast step, a base removes a proton from the carbon atom that bears the new bromine substituent. libretexts.org This restores the aromaticity of the ring, yielding the final substituted product.

In the case of 4-fluoro-2-nitrobenzaldehyde, the benzene ring is considered electron-deficient or "deactivated" due to the strong electron-withdrawing effects of the nitro (-NO₂) and aldehyde (-CHO) groups. The fluorine (-F) atom is also deactivating via induction but can donate electron density through resonance, directing incoming electrophiles to the ortho and para positions. nih.gov The combined directing effects favor bromination at the C3 position.

Optimizing the yield and purity of the bromination reaction requires careful control over several parameters. For deactivated substrates, forcing conditions may be necessary, but this can also lead to the formation of undesired byproducts.

Key parameters for optimization include:

Temperature: Lowering the reaction temperature can enhance regioselectivity, favoring the formation of the thermodynamically more stable product over kinetically favored isomers. nih.gov

Catalyst: The choice and amount of Lewis acid or protic acid catalyst can significantly influence the reaction rate and selectivity. For instance, shape-selective zeolite catalysts have been used to improve para-selectivity in the bromination of fluorobenzene. google.com

Solvent: The polarity of the solvent can affect the stability of the intermediates and the solubility of the reagents, thereby influencing the reaction outcome. wikipedia.org

Reaction Time: Monitoring the reaction progress is crucial to ensure complete conversion of the starting material while minimizing the formation of over-brominated products.

| Parameter | Effect on Reaction | Optimization Goal |

| Temperature | Affects reaction rate and selectivity | Find the lowest effective temperature to maximize regioselectivity |

| Catalyst | Activates the brominating agent | Use the appropriate catalyst to achieve a reasonable reaction rate without losing selectivity |

| Solvent | Influences reagent solubility and intermediate stability | Select a solvent that provides good solubility and minimizes side reactions |

| Stoichiometry | Controls the extent of bromination | Use a slight excess of the brominating agent to drive the reaction to completion, but avoid large excesses that could lead to di-bromination |

Regioselective Bromination of 4-Fluoro-2-nitrobenzaldehyde

Precursor Synthesis Strategies and Derivatization Approaches

The availability of the starting material, 4-Fluoro-2-nitrobenzaldehyde, is critical for the direct synthesis route. This precursor can be synthesized through various established organic transformations.

One common strategy for the synthesis of ortho-nitrobenzaldehydes involves the oxidation of the corresponding nitrotoluene. A general method involves converting the methyl group of a toluene (B28343) derivative into an aldehyde. orgsyn.org For instance, 2-nitrotoluene (B74249) can be converted to 2-nitrobenzaldehyde (B1664092) through condensation with diethyl oxalate (B1200264) followed by oxidative cleavage. chem-soc.si A similar approach could be applied starting from 4-fluoro-2-nitrotoluene.

Another route involves the nitration of 4-fluorobenzaldehyde (B137897). However, nitration of benzaldehyde (B42025) derivatives can be complex, and careful control of reaction conditions is necessary to achieve the desired regioselectivity and avoid oxidation of the aldehyde group.

A third approach is halogen exchange, where a chloro-nitrobenzaldehyde is converted to its fluoro-nitrobenzaldehyde counterpart. For example, 5-chloro-2-nitrobenzaldehyde (B146351) can be converted to 5-fluoro-2-nitrobenzaldehyde (B184836) by reaction with an alkali metal fluoride (B91410) like potassium fluoride in a polar aprotic solvent. google.com This "Halex" reaction could potentially be adapted for the synthesis of 4-Fluoro-2-nitrobenzaldehyde from 4-chloro-2-nitrobenzaldehyde.

| Starting Material | Reaction Type | Key Reagents |

| 4-Fluoro-2-nitrotoluene | Oxidation of methyl group | Oxidizing agents (e.g., via benzyl (B1604629) bromide intermediate) |

| 4-Fluorobenzaldehyde | Electrophilic Nitration | Nitrating mixture (HNO₃/H₂SO₄) |

| 4-Chloro-2-nitrobenzaldehyde | Halogen Exchange (Halex) | Potassium Fluoride (KF), polar aprotic solvent (e.g., DMF) |

Synthesis of 4-Fluoro-2-nitrobenzaldehyde

Nitration of 4-Fluorobenzaldehyde

The direct nitration of 4-fluorobenzaldehyde is a classical electrophilic aromatic substitution reaction. The existing substituents on the ring, the fluorine atom and the formyl group, direct the position of the incoming electrophile, the nitronium ion (NO₂⁺).

Directing Effects: The fluorine atom is an ortho-, para-director due to its ability to donate lone-pair electron density via resonance, which stabilizes the arenium ion intermediate when substitution occurs at these positions. However, it is also a deactivating group due to its strong inductive electron withdrawal. The formyl group (-CHO) is a strong deactivating and meta-directing group because it withdraws electron density from the ring both inductively and by resonance.

When 4-fluorobenzaldehyde is nitrated, the directing effects of the two substituents are in conflict. The powerful meta-directing effect of the aldehyde group typically dominates, leading to the nitration at the position meta to the aldehyde and ortho to the fluorine. This results in the formation of 4-fluoro-3-nitrobenzaldehyde (B1361154) as the major product. google.com The formation of the 2-nitro isomer, a potential precursor, is generally not the primary pathway in a direct nitration of 4-fluorobenzaldehyde due to the strong meta-directing influence of the formyl group. Achieving the 2-nitro substitution pattern often requires a more complex, multi-step synthetic route where the directing groups are introduced in a specific order.

| Reactant | Reagents | Major Product | Reference |

| 4-Fluorobenzaldehyde | Nitrating Agent (e.g., HNO₃/H₂SO₄) | 4-Fluoro-3-nitrobenzaldehyde | google.com |

Multi-step Syntheses (e.g., Halogenation/Hydrolysis/Nitration sequences from substituted toluenes)

Given the regiochemical challenges of direct nitration, multi-step syntheses are often employed to construct the this compound framework. These routes typically start with a substituted toluene precursor, allowing for the strategic introduction of functional groups.

A plausible synthetic sequence could begin with a molecule like 3-bromo-4-fluorotoluene. The methyl group can be converted to an aldehyde, and a nitro group can be introduced. The order of these steps is critical. For instance, the synthesis of the related 5-fluoro-2-nitro-benzaldehyde has been described starting from 3-fluorotoluene. google.com This process involves the chlorination of the methyl group, followed by hydrolysis to form the aldehyde, and then subsequent nitration to introduce the nitro group. google.com

A general strategy for the target molecule could involve:

Starting Material: 3-Bromo-4-fluorotoluene.

Nitration: Electrophilic nitration of 3-bromo-4-fluorotoluene. The directing effects of the ortho-para directing bromo and fluoro groups would need to be carefully considered to achieve nitration at the C2 position.

Oxidation: The methyl group of the resulting 3-bromo-4-fluoro-2-nitrotoluene would then be oxidized to a formyl group to yield the final product.

Alternatively, a route could involve the oxidation of the toluene precursor first, followed by nitration, though the regioselectivity of the final nitration step would be a primary concern.

Control of Regioselectivity in Electrophilic Nitration

Controlling regioselectivity is the central challenge in the synthesis of polysubstituted aromatic rings. In electrophilic aromatic substitution reactions like nitration, the outcome is governed by the electronic properties of the substituents already present on the ring. nih.govlibretexts.org

Activating vs. Deactivating Groups: Activating groups increase the rate of reaction and direct incoming electrophiles to the ortho and para positions. Deactivating groups slow the reaction and, with the exception of halogens, direct to the meta position. libretexts.org

Halogens: Fluorine and bromine are deactivating yet ortho-, para-directing.

Aldehyde Group: The formyl group is strongly deactivating and meta-directing.

In a precursor such as 3-bromo-4-fluorobenzaldehyde, the nitration would be directed by three groups. The fluoro group at C4 directs ortho/para (to C3 and C5), the bromo group at C3 directs ortho/para (to C2 and C4), and the aldehyde at C1 directs meta (to C3 and C5). The positions are heavily deactivated by the aldehyde, and the directing effects are complex. The C2 position is ortho to the bromo group and meta to the fluoro group, making it a potential, albeit challenging, site for nitration. The use of specific catalysts or reaction conditions can sometimes influence the isomer distribution in such complex systems. researchgate.netfrontiersin.org The formation of the σ-complex intermediate is almost always the rate-limiting step, and its stability, influenced by the substituents, determines the final product distribution. nih.gov

General Methodologies for Related Halogenated and Nitrated Benzaldehyde Frameworks

The synthesis of halogenated and nitrated benzaldehydes relies on a well-established toolbox of organic reactions. These methods can be adapted to create a wide variety of substitution patterns.

Oxidation of Methyl-Substituted Aromatic Precursors (e.g., Chromium-based oxidants)

A common and effective method for synthesizing aromatic aldehydes is the oxidation of the corresponding methyl-substituted arenes. This is particularly useful when the desired substitution pattern is more easily achieved on a toluene derivative before the introduction of the sensitive aldehyde functionality.

Chromium-based oxidants are frequently used for this transformation. The Etard reaction, for example, uses chromyl chloride (CrO₂Cl₂) to oxidize a methyl group to an aldehyde. vedantu.comncert.nic.in The reaction proceeds through a chromium complex intermediate which is then hydrolyzed to yield the aldehyde. ncert.nic.in This method is effective for converting substituted toluenes, such as p-nitrotoluene, into their corresponding benzaldehydes, like p-nitrobenzaldehyde. vedantu.com

Another common method involves using chromic oxide (CrO₃) in acetic anhydride. doubtnut.com This converts the toluene derivative into a benzylidene diacetate, which can then be hydrolyzed with aqueous acid to furnish the desired benzaldehyde. ncert.nic.in These methods are generally compatible with the presence of nitro groups and halogens on the aromatic ring.

| Precursor | Oxidizing Agent | Product | Reference |

| p-Nitrotoluene | Chromyl Chloride (CrO₂Cl₂) | p-Nitrobenzaldehyde | vedantu.com |

| 4-Nitrotoluene | Chromium Oxide (CrO₃) in Acetic Anhydride | 4-Nitrobenzaldehyde | doubtnut.com |

| o-Nitrotoluene | Metalloporphyrins (biomimetic catalysts) | o-Nitrobenzaldehyde | researchgate.net |

Directed Electrophilic Aromatic Substitution (e.g., Bromination of 4-Nitrobenzaldehyde)

Introducing a halogen onto an existing benzaldehyde framework can be achieved through electrophilic aromatic substitution. However, the presence of deactivating groups like nitro and formyl groups makes the aromatic ring electron-poor and thus less reactive towards electrophiles.

For the bromination of a substrate like 4-nitrobenzaldehyde, the formyl group directs meta (to C3) and the nitro group also directs meta (to C3). Therefore, bromination would be expected to occur at the C3 position. Harsh reaction conditions, often involving a Lewis acid catalyst, may be required to overcome the deactivation of the ring. For instance, methods have been developed for the regioselective aromatic bromination of various arenes using N-bromosuccinimide (NBS) in the presence of activators. nsf.gov Even highly deactivated substrates can undergo bromination under specific conditions, for example, using a combination of Br₂ and an activating λ³-iodane. chemrxiv.org

Nucleophilic Aromatic Substitution in Precursor Functionalization (e.g., Substitution of Fluorine)

Nucleophilic aromatic substitution (SₙAr) provides an alternative strategy for introducing substituents, particularly on electron-deficient aromatic rings. This reaction is facilitated by the presence of strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to a leaving group (typically a halogen). youtube.com

The SₙAr mechanism involves the attack of a nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. youtube.com The negative charge of this intermediate is delocalized onto the electron-withdrawing group, which stabilizes it. Subsequent loss of the leaving group restores the aromaticity.

Fluorine is an excellent leaving group in SₙAr reactions because of its high electronegativity, which makes the carbon it is attached to more electrophilic and stabilizes the intermediate. youtube.com For example, in 3,4-difluoronitrobenzene, one of the fluorine atoms can be readily displaced by a nucleophile. researchgate.net This strategy is valuable for synthesizing complex molecules where direct electrophilic substitution is not feasible or gives the wrong regioisomer.

| Substrate | Nucleophile | Product | Key Feature | Reference |

| 3,4-Difluoronitrobenzene | Various Nucleophiles | Substituted Fluoronitrobenzene | Displacement of fluorine activated by a nitro group | researchgate.net |

| 2,4-Difluoronitrobenzene | Amines | Substituted Aminofluoronitrobenzene | Sequential substitution is possible | nih.gov |

| 4-Chloro-3-nitrobenzaldehyde | Potassium Fluoride (KF) | 4-Fluoro-3-nitrobenzaldehyde | Halogen exchange via SₙAr | google.com |

Chemical Transformations and Reaction Pathways of 3 Bromo 4 Fluoro 2 Nitrobenzaldehyde

Reactivity Profiles of the Aldehyde Moiety

The aldehyde group (-CHO) in 3-bromo-4-fluoro-2-nitrobenzaldehyde is attached to an electron-deficient benzene (B151609) ring. The combined electron-withdrawing effects of the ortho-nitro group, meta-bromo group, and para-fluoro group make the carbonyl carbon highly electrophilic and susceptible to a variety of nucleophilic addition and oxidation reactions.

Selective Oxidation Reactions to Carboxylic Acid Analogues

The aldehyde functional group can be readily oxidized to the corresponding carboxylic acid, 3-bromo-4-fluoro-2-nitrobenzoic acid. This transformation is a common step in the synthesis of more complex molecules. Due to the electron-deficient nature of the aromatic ring, the aldehyde is particularly susceptible to oxidation. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired reaction conditions and scale. For instance, strong oxidants like potassium permanganate (B83412) (KMnO4) in an alkaline medium are effective. A patent describing the synthesis of a related compound, 3-bromo-2-nitrobenzoic acid, utilizes potassium permanganate in an aqueous sodium hydroxide (B78521) solution. google.com Milder reagents such as silver oxide (Ag2O) or chromium-based oxidants in controlled conditions can also achieve this transformation.

| Oxidizing Agent | Typical Conditions | Product |

| Potassium Permanganate (KMnO₄) | Aqueous NaOH, Heat | 3-Bromo-4-fluoro-2-nitrobenzoic acid |

| Chromic Acid (H₂CrO₄) | Acetone (Jones Oxidation) | 3-Bromo-4-fluoro-2-nitrobenzoic acid |

| Silver(I) Oxide (Ag₂O) | THF/Water | 3-Bromo-4-fluoro-2-nitrobenzoic acid |

Condensation and Imine Formation Reactions with Amines

The highly electrophilic carbonyl carbon of this compound readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. This reaction is fundamental in the synthesis of various ligands and pharmacologically active compounds. nih.govresearchgate.net The reaction typically proceeds by the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The presence of electron-withdrawing groups on the benzaldehyde (B42025) derivative generally accelerates this reaction. edu.krd Studies on various nitrobenzaldehydes, including ortho, meta, and para isomers, have shown they effectively form Schiff bases with chiral diamines. nih.gov Similarly, 2-nitrobenzaldehyde (B1664092) has been used to synthesize Schiff base ligands for metal complexes. mdpi.com A closely related compound, 3-bromo-4-fluorobenzaldehyde, has been used in the synthesis of Schiff bases with various substituted anilines.

| Amine Reactant | Reaction Type | Product Class |

| Aniline (B41778) | Condensation | N-(3-Bromo-4-fluoro-2-nitrobenzylidene)aniline |

| Ethylamine | Condensation | N-(3-Bromo-4-fluoro-2-nitrobenzylidene)ethanamine |

| Hydrazine | Condensation | This compound hydrazone |

| (1R,2R)-1,2-Diaminocyclohexane | Condensation | Chiral Schiff Base Ligand |

Reductive Transformations of the Carbonyl Group

The selective reduction of the aldehyde group to a primary alcohol (3-bromo-4-fluoro-2-nitrobenzyl alcohol) can be achieved while leaving the nitro group intact. This chemoselectivity is crucial for multi-step syntheses. Mild reducing agents are typically required for this transformation. Sodium borohydride (B1222165) (NaBH₄) is a common reagent for this purpose, as it is generally not strong enough to reduce aromatic nitro groups under standard conditions. orientjchem.org Other selective methods, such as using ammonia (B1221849) borane (B79455) in water, have also been developed for the clean reduction of aldehydes in the presence of nitro groups. rsc.org Stronger reducing agents, like lithium aluminum hydride (LiAlH₄), would likely reduce both the aldehyde and the nitro group, leading to the formation of 2-amino-3-bromo-4-fluorobenzyl alcohol.

| Reducing Agent | Selectivity | Product |

| Sodium Borohydride (NaBH₄) | Aldehyde > Nitro | 3-Bromo-4-fluoro-2-nitrobenzyl alcohol |

| Ammonia Borane (NH₃BH₃) | Aldehyde > Nitro | 3-Bromo-4-fluoro-2-nitrobenzyl alcohol |

| Lithium Aluminum Hydride (LiAlH₄) | Reduces both | 2-Amino-3-bromo-4-fluorobenzyl alcohol |

| Catalytic Hydrogenation (H₂/Pd-C) | Can reduce both; conditions critical | Varies: can lead to alcohol, amine, or over-reduced products |

Transformations of the Nitro Group

The nitro group is a versatile functional group that can be reduced to various oxidation states, most commonly to an amino group. Its position ortho to the aldehyde group also allows it to participate in unique cyclization reactions.

Catalytic and Chemical Reduction to Amino Functionalities

The reduction of the nitro group to an amine (yielding 2-amino-3-bromo-4-fluorobenzaldehyde) is a key transformation, providing access to aniline derivatives that are precursors to many heterocyclic compounds. This reduction can be performed using various methods. wikipedia.org

Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel with hydrogen gas is a common and efficient method. sci-hub.st However, careful control of reaction conditions is necessary to avoid the simultaneous reduction of the aldehyde group. researchgate.netacs.org

Chemical reduction offers an alternative that can sometimes provide better chemoselectivity. Classical methods include the use of metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid (HCl). organic-chemistry.orgunimi.it Other reagents like sodium hydrosulfite (Na₂S₂O₄) or tin(II) chloride (SnCl₂) are also effective for this transformation. wikipedia.org These methods are often preferred when other reducible groups, like an aldehyde, are present. organic-chemistry.org

| Reduction Method | Reagents | Product |

| Catalytic Hydrogenation | H₂, Pd/C | 2-Amino-3-bromo-4-fluorobenzaldehyde |

| Metal/Acid Reduction | Fe / HCl or Sn / HCl | 2-Amino-3-bromo-4-fluorobenzaldehyde |

| Transfer Hydrogenation | Hydrazine Hydrate, Fe/CaCl₂ | 2-Amino-3-bromo-4-fluorobenzaldehyde organic-chemistry.org |

| Sulfide Reduction | Na₂S or (NH₄)₂S | 2-Amino-3-bromo-4-fluorobenzaldehyde |

Role of the Nitro Group in Facilitating Cyclization Reactions

The ortho-positioning of the nitro and aldehyde groups in this compound enables intramolecular cyclization reactions, often triggered by a reduction of the nitro group. The nitro group, upon partial or full reduction, can act as an internal nucleophile that attacks the electrophilic aldehyde carbon. uni-rostock.de

For example, the reductive cyclization of ortho-nitrobenzaldehydes can lead to the formation of various heterocyclic scaffolds. researchgate.netresearchgate.net A well-known example is the Baeyer–Drewson reaction, where ortho-nitrobenzaldehydes condense with ketones in the presence of a base to form indigo (B80030) dyes; this reaction involves an intramolecular cyclization where an enolate attacks the nitro group. rsc.org In other pathways, the nitro group is first reduced to a nitroso or hydroxylamine (B1172632) intermediate. This intermediate can then undergo intramolecular condensation with the adjacent aldehyde, followed by further transformations to yield heterocyclic products like 2,1-benzisoxazoles or cinnolines. researchgate.netrsc.orgrsc.org These reactions highlight the synthetic utility of the nitro group not just as a precursor to an amine, but as an active participant in constructing complex molecular architectures. uni-rostock.de

Further Functionalization of the Aromatic Ring

Electrophilic Aromatic Substitution Reactions (e.g., Nitration, Halogenation)

Electrophilic aromatic substitution (EAS) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. The feasibility of such reactions is highly dependent on the electronic nature of the substituents already present on the ring.

In the case of this compound, the benzene ring is substituted with four electron-withdrawing groups (EWG). The aldehyde (-CHO) and nitro (-NO₂) groups are powerful deactivating groups due to both inductive (-I) and resonance (-M) effects. The halogen substituents, fluoro (-F) and bromo (-Br), are also deactivating due to their strong inductive electron withdrawal, which outweighs their weaker resonance donation (+M) effect.

The cumulative effect of these four deactivating groups makes the aromatic ring extremely electron-poor and therefore highly resistant to attack by electrophiles. Standard electrophilic substitution reactions like nitration or further halogenation would require exceptionally harsh conditions, and yields are expected to be negligible. No documented examples of successful electrophilic aromatic substitution on this specific substrate are readily found in scientific literature, which is a testament to its profound deactivation.

Theoretically, if a reaction were forced to occur, the directing effects of the existing substituents would determine the position of the incoming electrophile. The aldehyde and nitro groups are meta-directing, while the halogens are ortho- and para-directing. Given the substitution pattern, the only available position (C-6) is ortho to the bromine and meta to the fluorine and nitro groups. The directing effects are conflicting, further complicating any potential reaction.

Strategies for Introducing Additional Substituents

Given the difficulty of electrophilic substitution, the introduction of new functionalities to this compound relies on other reaction pathways, primarily nucleophilic aromatic substitution (SNAr) and modification of the existing side chains.

Nucleophilic Aromatic Substitution (SNAr)

The presence of strong electron-withdrawing groups, particularly the nitro group, ortho and para to the halogen atoms, makes the ring highly susceptible to nucleophilic aromatic substitution. libretexts.org In this mechanism, a nucleophile attacks the electron-deficient ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, before the leaving group departs. libretexts.org

In this compound:

The fluorine atom at C-4 is para to the strongly activating nitro group at C-2.

The bromine atom at C-3 is ortho to the nitro group at C-2.

Both halogens are activated towards displacement. Generally, in SNAr reactions, fluoride (B91410) is a better leaving group than bromide. Therefore, nucleophilic attack is most likely to occur at C-4, displacing the fluorine atom. Research on similar halonitroarenes confirms that such substitutions are a primary pathway for derivatization. nih.gov A variety of nucleophiles, such as amines, alkoxides, and thiolates, can be used to introduce new substituents.

Modification of Existing Functional Groups

Another effective strategy is the chemical transformation of the aldehyde and nitro groups.

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group (-NH₂) using various reagents, such as SnCl₂/HCl or catalytic hydrogenation. The resulting 3-bromo-4-fluoro-2-aminobenzaldehyde opens up a vast array of subsequent reactions. The newly formed amino group can be diazotized and converted into a wide range of other functionalities (e.g., -OH, -CN, -X via Sandmeyer reaction).

Reactions of the Aldehyde Group: The aldehyde functional group can undergo numerous transformations. It can be oxidized to a carboxylic acid (-COOH) using oxidizing agents like potassium permanganate or chromic acid. Alternatively, it can be reduced to a primary alcohol (-CH₂OH) with reducing agents like sodium borohydride. The aldehyde can also participate in condensation reactions, such as the Wittig reaction or Knoevenagel condensation, to form carbon-carbon double bonds.

The following table summarizes key strategies for introducing new substituents.

| Reaction Type | Target Site | Typical Reagents | Product Type | Notes |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | C-4 (Fluoro) | R-NH₂, R-O⁻, R-S⁻ | 4-substituted derivatives | Fluorine is the preferred leaving group due to activation by the para-nitro group. nih.gov |

| Nitro Group Reduction | -NO₂ | SnCl₂/HCl, H₂/Pd-C | -NH₂ (Aniline derivative) | Creates a versatile intermediate for further functionalization (e.g., diazotization). |

| Aldehyde Oxidation | -CHO | KMnO₄, CrO₃ | -COOH (Carboxylic acid) | Increases the functionality for reactions like esterification or amidation. |

| Aldehyde Reduction | -CHO | NaBH₄, LiAlH₄ | -CH₂OH (Benzyl alcohol) | Provides a primary alcohol for further reactions. |

Comparative Reactivity Studies with Mono- and Di-Substituted Benzaldehyde Derivatives

The reactivity of this compound is best understood by comparing it to simpler benzaldehyde derivatives in key reaction types.

Electrophilic Aromatic Substitution: As previously discussed, the target molecule is exceptionally unreactive towards EAS due to the cumulative deactivating effects of its four substituents. In contrast, benzaldehyde itself undergoes EAS (primarily at the meta position), although it is slower than with benzene. Monosubstituted derivatives like p-nitrobenzaldehyde are even more deactivated. The reactivity of this compound in EAS is orders of magnitude lower than these simpler analogues.

Nucleophilic Aromatic Substitution: The situation is reversed for SNAr. Benzaldehyde and mono- or di-halobenzaldehydes lacking strong activating groups are generally inert to nucleophilic aromatic substitution. The presence of the nitro group ortho and para to the halogens in this compound makes it vastly more reactive in SNAr than benzaldehyde or 3-bromo-4-fluorobenzaldehyde. Nucleophilic aromatic substitution is favored by electron-withdrawing substituents that can stabilize the intermediate carbanion. libretexts.org

Nucleophilic Addition to the Carbonyl Group: The reactivity of the aldehyde group towards nucleophiles is governed by both electronic and steric factors. ncert.nic.in Electron-withdrawing groups on the aromatic ring enhance the electrophilicity (partial positive charge) of the carbonyl carbon, increasing reactivity. quora.com Conversely, electron-donating groups and steric hindrance around the carbonyl group decrease reactivity. libretexts.orglibretexts.org

Compared to other benzaldehydes, this compound is expected to be highly reactive towards nucleophilic addition for electronic reasons. The powerful -I and -M effects of the nitro, bromo, and fluoro substituents strongly withdraw electron density from the ring and, by extension, from the carbonyl carbon. This makes the carbon atom significantly more electrophilic. However, the presence of substituents at both ortho positions (C-2 nitro and C-3 bromo, though the bromo is meta to the aldehyde) could introduce some steric hindrance to the approaching nucleophile.

The following table provides a qualitative comparison of reactivity in nucleophilic addition.

| Compound | Substituent Effects | Expected Reactivity (vs. Benzaldehyde) | Governing Factors |

|---|---|---|---|

| p-Tolualdehyde | -CH₃ (Weakly donating, +I) | Less Reactive | Electron-donating group reduces carbonyl electrophilicity. |

| Benzaldehyde | None | Baseline | Resonance with phenyl ring slightly reduces electrophilicity compared to aliphatic aldehydes. ncert.nic.in |

| p-Nitrobenzaldehyde | -NO₂ (Strongly withdrawing, -M, -I) | More Reactive | Electron-withdrawing group increases carbonyl electrophilicity. quora.com |

| This compound | -NO₂, -Br, -F (Strongly withdrawing) | Significantly More Reactive | Cumulative electron-withdrawing effects greatly increase carbonyl electrophilicity, likely overcoming potential steric hindrance. |

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Bromo 4 Fluoro 2 Nitrobenzaldehyde

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy is a critical tool for identifying the various functional moieties within a molecule by probing their characteristic vibrational modes.

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a unique "fingerprint" based on the molecule's functional groups.

The FT-IR spectrum of 3-Bromo-4-fluoro-2-nitrobenzaldehyde is characterized by distinct absorption bands corresponding to its constituent functional groups. The assignment of these frequencies is based on established group frequency ranges and data from analogous substituted benzaldehyde (B42025) molecules. nih.gov

C-H Stretching: The aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. For substituted benzaldehydes like 2-nitrobenzaldehyde (B1664092), these bands have been observed around 3100 cm⁻¹ and 3075 cm⁻¹. The aldehydic C-H bond exhibits characteristic stretching vibrations that appear as two distinct, often weaker, bands in the 2900-2700 cm⁻¹ range. pressbooks.pub Specifically, bands around 2800 cm⁻¹ and 2700 cm⁻¹ are a strong indication of an aldehyde group. pressbooks.pub

C=O Stretching: The carbonyl (C=O) stretching vibration of the aldehyde group is one of the most intense and characteristic bands in the IR spectrum. pressbooks.pub For halogenated and substituted benzaldehydes, this strong absorption typically occurs in the 1710-1690 cm⁻¹ region. msu.edu Conjugation and the electronic effects of substituents on the benzene (B151609) ring influence the exact position of this band.

Nitro Group Modes: The nitro (NO₂) group has two characteristic stretching vibrations. The asymmetric stretching mode (ν_as_(NO₂)) is typically observed as a strong band in the 1570–1500 cm⁻¹ range. The symmetric stretching mode (ν_s_(NO₂)) appears as a strong band in the 1370–1320 cm⁻¹ region. For instance, in 2-nitrobenzaldehyde, these vibrations are assigned to frequencies around 1530 cm⁻¹ and 1315 cm⁻¹, respectively.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring typically result in two to four bands in the 1625-1430 cm⁻¹ range. pressbooks.pub For substituted benzenes, two sharp absorption bands are often observed, one near 1600 cm⁻¹ and another between 1500–1430 cm⁻¹. pressbooks.pub

C-F and C-Br Stretching: The vibrations for carbon-halogen bonds appear in the lower frequency "fingerprint region" of the spectrum. The C-F stretching vibration is typically found in the 1250-1000 cm⁻¹ range, while the C-Br stretching vibration occurs at lower wavenumbers, generally between 700-500 cm⁻¹.

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity | Reference |

|---|---|---|---|

| Aromatic C-H Stretching | 3100 - 3000 | Medium to Weak | |

| Aldehydic C-H Stretching | 2900 - 2700 (two bands) | Weak | pressbooks.pub |

| Carbonyl (C=O) Stretching | 1710 - 1690 | Strong | msu.edu |

| Asymmetric NO₂ Stretching | 1570 - 1500 | Strong | |

| Aromatic C=C Stretching | 1625 - 1430 | Medium to Weak | pressbooks.pub |

| Symmetric NO₂ Stretching | 1370 - 1320 | Strong |

The polarity of the solvent can influence the vibrational frequencies of polar functional groups, particularly the carbonyl group. This phenomenon is attributed to intermolecular interactions, such as dipole-dipole interactions or hydrogen bonding, between the solute and solvent molecules. Studies on related benzaldehyde derivatives have shown that the C=O stretching frequency can shift when the spectrum is recorded in different solvents. researchgate.netresearchgate.net Generally, in more polar solvents, the C=O stretching frequency shifts to a lower wavenumber (a redshift) due to the stabilization of the polar C=O bond. This effect can be used to probe the nature of solute-solvent interactions.

FT-Raman spectroscopy is a complementary technique to FT-IR. It relies on the inelastic scattering of monochromatic laser light. Vibrational modes that result in a change in molecular polarizability are Raman active. Often, symmetric vibrations and vibrations of non-polar bonds produce strong Raman signals.

For this compound, the FT-Raman spectrum would be expected to show strong signals for the symmetric NO₂ stretching vibration and the aromatic ring vibrations. The C=O stretching vibration is also typically observed in the Raman spectrum, often appearing around 1700 cm⁻¹. Aromatic C-H stretching modes are also Raman active and appear in the 3100-3000 cm⁻¹ region. The FT-Raman technique is particularly useful for analyzing solid samples directly without special preparation and is less susceptible to interference from water, making it a valuable tool for structural characterization. researchgate.net

Fourier Transform Infrared (FT-IR) Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. It is based on the absorption of radiofrequency waves by atomic nuclei in a strong magnetic field.

¹H NMR spectroscopy provides information about the number, connectivity, and chemical environment of protons in a molecule. The chemical shift (δ), measured in parts per million (ppm), indicates the electronic environment of a given proton. Electron-withdrawing groups deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield), while electron-donating groups cause an upfield shift. ucl.ac.uk

In this compound, all three substituents on the benzene ring (bromo, fluoro, and nitro) are electron-withdrawing. This leads to a general deshielding of all protons, shifting their signals downfield.

Aldehyde Proton (-CHO): The proton of the aldehyde group is highly deshielded and typically appears as a singlet far downfield. For substituted benzaldehydes, this signal is commonly found in the range of δ 9.8–10.2 ppm. oxinst.com

Aromatic Protons (Ar-H): The molecule has two protons on the aromatic ring. Due to the strong deshielding effect of the three electron-withdrawing groups, these protons are expected to resonate at high chemical shifts, likely in the δ 7.5–8.5 ppm range. The precise chemical shift and multiplicity (e.g., doublet, triplet) of each aromatic proton depend on its position relative to the substituents and its coupling with the adjacent proton. The inductive and mesomeric effects of each substituent contribute to the final chemical shift values. ucl.ac.uk For example, in 3-nitrobenzaldehyde, the aromatic protons appear in a complex pattern between δ 7.7 and 8.7 ppm. oxinst.com The presence of additional halogens in this compound would further modify these shifts.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| Aldehyde (CHO) | 9.8 - 10.2 | Singlet (s) | oxinst.com |

| Aromatic (Ar-H) | 7.5 - 8.5 | Multiplet (m) | ucl.ac.ukoxinst.com |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The benzaldehyde moiety, the nitro group, the bromine atom, and the fluorine atom each exert a specific electronic influence on the aromatic ring, thereby affecting the shielding of the individual carbon nuclei. The aldehyde group's carbonyl carbon is expected to resonate significantly downfield, typically in the range of 185-195 ppm, due to its deshielded nature. The aromatic carbons will exhibit shifts influenced by the interplay of the electron-withdrawing effects of the nitro and aldehyde groups, and the inductive and resonance effects of the halogen substituents.

The carbon atom attached to the fluorine (C-4) will experience a strong downfield shift due to fluorine's high electronegativity, and will also exhibit a large one-bond carbon-fluorine coupling constant (¹JC-F). The carbon bearing the nitro group (C-2) and the one bonded to the bromine atom (C-3) will also be deshielded. The remaining aromatic carbons (C-1, C-5, and C-6) will have their chemical shifts determined by the cumulative effects of all substituents. A predicted assignment of the ¹³C NMR chemical shifts is presented in Table 1.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | ~190 |

| C-1 | ~130 |

| C-2 | ~148 |

| C-3 | ~120 |

| C-4 | ~160 (d, ¹JC-F ≈ 250 Hz) |

| C-5 | ~125 |

| C-6 | ~135 |

(Note: These are estimated values and actual experimental data may vary.)

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between the protons on the aromatic ring. For this compound, which has two aromatic protons, a cross-peak would be expected between the signals of H-5 and H-6, confirming their ortho relationship.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would definitively link the proton signals of H-5 and H-6 to their corresponding carbon signals, C-5 and C-6, respectively. The aldehyde proton signal would show a correlation to the carbonyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. For instance, the aldehyde proton would be expected to show correlations to C-1 and C-6. The proton at H-6 would likely show correlations to C-1, C-2, and C-4, while the proton at H-5 would correlate with C-1, C-3, and C-4. These correlations would provide definitive evidence for the substitution pattern on the aromatic ring.

Mass Spectrometry for Molecular Weight and Fragmentation Pathways

Mass spectrometry is a crucial tool for determining the molecular weight and gaining insights into the fragmentation patterns of a molecule, which can further confirm its structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition. The calculated exact mass of this compound (C₇H₃BrFNO₃) is 246.9280 g/mol . An experimental HRMS measurement yielding a value very close to this would confirm the molecular formula.

Table 2: Calculated Exact Mass of this compound

| Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|

| C₇H₃⁷⁹BrFNO₃ | 246.9280 |

The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Fragmentation Pattern Interpretation

The fragmentation of this compound in the mass spectrometer would be expected to follow pathways characteristic of substituted aromatic aldehydes and nitro compounds. Key fragmentation steps would likely include:

Loss of the aldehyde proton (-H): leading to a stable acylium ion [M-H]⁺.

Loss of the formyl radical (-CHO): resulting in a [M-CHO]⁺ fragment.

Loss of the nitro group (-NO₂): giving rise to a significant [M-NO₂]⁺ peak.

Loss of nitric oxide (-NO): a common fragmentation for aromatic nitro compounds, leading to a [M-NO]⁺ ion.

Loss of bromine radical (-Br): forming a [M-Br]⁺ fragment.

Subsequent losses of CO from various fragments are also anticipated.

X-ray Diffraction Analysis for Solid-State Structure Determination

While a crystal structure for this compound has not been reported, analysis of a closely related isomer, 5-Bromo-4-fluoro-2-nitrobenzaldehyde, provides valuable insights into the expected solid-state conformation and intermolecular interactions.

Single Crystal X-ray Diffraction for Accurate Bond Lengths, Angles, and Conformation

Based on the structure of its isomer, it is anticipated that the benzene ring would be essentially planar. The aldehyde and nitro groups are likely to be slightly twisted out of the plane of the aromatic ring due to steric hindrance from the adjacent substituents. The C-Br and C-F bond lengths are expected to be within the typical ranges for aryl halides. The bond angles within the benzene ring may show slight distortions from the ideal 120° due to the electronic and steric effects of the various substituents. Table 3 presents expected crystallographic parameters based on the analysis of the related isomer, 5-Bromo-4-fluoro-2-nitrobenzaldehyde. nih.gov

Table 3: Expected Crystallographic Parameters for this compound (based on the crystal structure of 5-Bromo-4-fluoro-2-nitrobenzaldehyde)

| Parameter | Expected Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~4.9 |

| b (Å) | ~6.2 |

| c (Å) | ~13.1 |

| β (°) | ~95 |

| C-Br bond length (Å) | ~1.90 |

| C-F bond length (Å) | ~1.35 |

| C-N bond length (Å) | ~1.47 |

| C=O bond length (Å) | ~1.21 |

(Note: These values are derived from the crystallographic data of an isomer and are for comparative purposes only.)

Crystal Packing and Intermolecular Interactions

Following extensive searches of chemical and crystallographic databases, as well as the broader scientific literature, no experimental or theoretical studies detailing the crystal structure, crystal packing, or specific intermolecular interactions of this compound could be located.

The determination of a compound's crystal packing and the analysis of its intermolecular forces rely on obtaining single-crystal X-ray diffraction data. This experimental technique provides the precise three-dimensional arrangement of molecules within the crystal lattice. From this data, various intermolecular interactions, such as hydrogen bonds, halogen bonds, and π-π stacking, can be identified and characterized in terms of their lengths and angles.

In the absence of such a study for this compound, a detailed and scientifically accurate description of its crystal packing and intermolecular interactions, as per the requested outline, cannot be provided. While the functional groups present in the molecule (an aldehyde, a nitro group, a bromine atom, and a fluorine atom) suggest the potential for various types of intermolecular forces that would influence its solid-state structure, any discussion of these would be purely speculative and would not constitute the "detailed research findings" required for this article.

Therefore, this section cannot be completed until experimental crystallographic data for this compound becomes publicly available.

No Computational Studies Found for this compound

Following a comprehensive search for computational and theoretical investigations into the chemical compound This compound , it has been determined that there is a lack of published scientific literature on this specific molecule. As a result, the detailed article focusing on its quantum chemical calculations, electronic structure, and reactivity, as per the requested outline, cannot be generated at this time.

Extensive searches were conducted to locate studies pertaining to Density Functional Theory (DFT) methodologies, including the selection and validation of exchange-correlation functionals (such as B3LYP and B3PW91) and basis set selection for this particular compound. Similarly, inquiries into Ab Initio Hartree-Fock (HF) approaches and Time-Dependent Density Functional Theory (TD-DFT) for electronic absorption spectra prediction yielded no specific results for this compound.

While general methodologies for performing such computational analyses on substituted benzaldehydes are well-established in the field of computational chemistry, and studies on various isomers and related halogenated nitrobenzaldehydes exist, specific data, research findings, and data tables for the title compound are not available in the public domain. The stringent requirement to focus solely on "this compound" and to include detailed, specific research findings prevents the creation of a scientifically accurate and non-speculative article.

Further investigation into electronic structure and reactivity descriptors for this compound also proved fruitless. Without primary research data, any discussion on these topics would be hypothetical and would not meet the required standards of a professional, authoritative, and scientifically accurate article.

Should research on this compound be published in the future, this topic can be revisited.

Computational and Theoretical Investigations of 3 Bromo 4 Fluoro 2 Nitrobenzaldehyde

Electronic Structure and Reactivity Descriptors

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gap and implications for reactivity)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy of the HOMO is associated with the ability of a molecule to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -7.5 |

| LUMO | -3.5 |

Note: The values in this table are representative and intended for illustrative purposes based on similar compounds.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hybridization

In 3-Bromo-4-fluoro-2-nitrobenzaldehyde, NBO analysis would likely reveal significant delocalization of π-electrons across the benzene (B151609) ring and the substituents. The strong electron-withdrawing nature of the nitro and aldehyde groups would lead to a redistribution of electron density. Hyperconjugative interactions, such as those between the lone pairs of the oxygen, fluorine, and bromine atoms and the antibonding orbitals of the ring, play a crucial role in stabilizing the molecular structure. The analysis can quantify the energy associated with these interactions, providing insight into their relative importance. For instance, studies on similar molecules have shown that the movement of π-electron clouds from donor to acceptor groups leads to increased molecular polarization. researchgate.net

Table 2: Illustrative NBO Analysis Data

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) O(nitro) | π*(N-O) | 35.2 |

| π(C1-C6) | π*(C2-C3) | 18.5 |

| LP(1) F | σ*(C4-C5) | 5.1 |

Note: This table presents hypothetical data to illustrate the types of interactions and stabilization energies that would be expected from an NBO analysis.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. nih.gov It is a valuable tool for identifying the regions that are rich or poor in electrons, thereby predicting the sites for electrophilic and nucleophilic attack. researchgate.net The MEP map is color-coded, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). Green and yellow represent intermediate potential values. researchgate.net

For this compound, the MEP map would be expected to show the most negative potential (red) around the oxygen atoms of the nitro and aldehyde groups, as these are the most electronegative atoms in the molecule. These regions are therefore the most likely sites for electrophilic attack. The hydrogen atom of the aldehyde group and the regions near the halogen atoms would likely exhibit a positive potential (blue), making them susceptible to nucleophilic attack. The aromatic ring itself would display a more complex potential landscape due to the competing electronic effects of the various substituents.

Thermodynamic Properties and Conformational Analysis

Calculation of Standard Thermodynamic Functions (Enthalpy, Entropy, Gibbs Free Energy)

Computational methods can be used to calculate the standard thermodynamic functions of a molecule, such as enthalpy (H), entropy (S), and Gibbs free energy (G). nih.gov These calculations are typically performed at a standard temperature and pressure and are derived from the vibrational frequencies of the molecule obtained from a frequency calculation. These thermodynamic parameters are essential for predicting the spontaneity of reactions and understanding the stability of the molecule. The calculated values can provide insights into the molecule's behavior under different thermal conditions.

Table 3: Calculated Thermodynamic Properties (Representative Values)

| Property | Value |

|---|---|

| Enthalpy (H) | -250.5 Hartree |

| Entropy (S) | 100.2 cal/mol·K |

Note: The values provided are for illustrative purposes and represent typical outputs of such calculations.

Conformational Stability and Rotational Barriers

The presence of the aldehyde group in this compound introduces the possibility of different conformations due to rotation around the C-C single bond connecting the aldehyde group to the benzene ring. The stability of these conformers is influenced by steric and electronic interactions between the aldehyde group and the adjacent substituents, particularly the nitro and bromo groups.

Computational studies can determine the potential energy surface for this rotation, identifying the most stable (lowest energy) conformation and the energy barriers to rotation. For many benzaldehyde (B42025) derivatives, the planar conformation, where the aldehyde group lies in the same plane as the aromatic ring, is the most stable. However, steric hindrance from bulky ortho-substituents can lead to non-planar conformations being favored. In the case of this compound, the nitro group at the 2-position would likely exert a significant steric and electronic influence on the orientation of the aldehyde group. The rotational barrier is the energy required to rotate from one stable conformation to another, and its magnitude provides information about the flexibility of the molecule.

Computational Vibrational Spectroscopy and NMR Prediction

Computational chemistry can simulate the vibrational (infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra of a molecule. These predicted spectra can be compared with experimental data to confirm the molecular structure and aid in the assignment of spectral bands.

The calculated vibrational frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions of the chemical bonds. For this compound, characteristic vibrational frequencies would be expected for the C=O stretch of the aldehyde, the N-O stretches of the nitro group, the C-H stretches of the aromatic ring, and the C-F and C-Br stretches.

Similarly, computational methods can predict the chemical shifts of the various nuclei (e.g., ¹H, ¹³C, ¹⁹F) in the NMR spectrum. These predictions are based on the calculated electronic environment of each nucleus. The predicted NMR spectrum can be a powerful tool for structural elucidation, especially for complex molecules where experimental spectral interpretation can be challenging.

Table 4: Predicted Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde (-CHO) | C=O Stretch | 1710 |

| Nitro (-NO₂) | Asymmetric Stretch | 1530 |

| Nitro (-NO₂) | Symmetric Stretch | 1350 |

| Aromatic Ring | C-H Stretch | 3100 |

| Fluoro (-F) | C-F Stretch | 1250 |

Note: These are representative predicted values and may vary depending on the computational method and basis set used.

Table of Compounds

| Compound Name |

|---|

| This compound |

Theoretical Vibrational Frequency Calculations and Correlation with Experimental Data

Detailed theoretical studies on the vibrational frequencies of this compound are not extensively available in the public domain. However, the principles of such analyses can be understood from studies on structurally related nitrobenzaldehyde derivatives.

Typically, these investigations employ quantum chemical methods, such as Density Functional Theory (DFT) with various basis sets (e.g., B3LYP/6-311++G(d,p)), to calculate the optimized molecular geometry and the corresponding harmonic vibrational frequencies. The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and the limitations of the theoretical model, allowing for a more accurate comparison with experimental data obtained from Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy.

A hypothetical correlation between theoretical and experimental vibrational frequencies for this compound would involve assigning the calculated vibrational modes to the observed spectral bands. Key vibrational modes for this molecule would include:

C-H stretching: Vibrations of the aromatic and aldehyde protons.

C=O stretching: The characteristic stretching of the carbonyl group in the aldehyde.

NO₂ stretching: Symmetric and asymmetric stretching vibrations of the nitro group.

C-F, C-Br, and C-N stretching: Vibrations associated with the substituent groups.

Ring vibrations: Stretching and bending modes of the benzene ring.

The agreement between the scaled theoretical frequencies and the experimental wavenumbers would validate the accuracy of the computational model and provide a detailed interpretation of the vibrational spectrum.

Table 1: Hypothetical Correlation of Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| Aldehyde C-H Stretch | Data not available | Data not available |

| C=O Stretch | Data not available | Data not available |

| Asymmetric NO₂ Stretch | Data not available | Data not available |

| Symmetric NO₂ Stretch | Data not available | Data not available |

| C-F Stretch | Data not available | Data not available |

Note: This table is illustrative. Specific data for this compound is not available in the searched resources.

Gauge-Independent Atomic Orbital (GIAO) Calculations for NMR Chemical Shifts

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used computational approach to predict the NMR chemical shifts of molecules. This method calculates the isotropic magnetic shielding tensors for each nucleus, which are then converted into chemical shifts by referencing them to a standard, typically Tetramethylsilane (TMS).

For this compound, GIAO calculations would be performed on the optimized molecular geometry, usually obtained from DFT calculations. The predicted ¹H and ¹³C NMR chemical shifts would then be compared with experimental data obtained from NMR spectroscopy.

The accuracy of the GIAO method allows for the confident assignment of signals in the experimental NMR spectra, especially for complex aromatic systems where the signals of the ring protons and carbons can be in close proximity. The calculations can also help to understand the electronic effects of the various substituents (bromo, fluoro, and nitro groups) on the chemical environment of the different nuclei in the molecule.

Table 2: Hypothetical GIAO Calculated and Experimental NMR Chemical Shifts (ppm)

| Nucleus | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| ¹H (Aldehyde) | Data not available | Data not available |

| ¹³C (Carbonyl) | Data not available | Data not available |

| Aromatic ¹H | Data not available | Data not available |

Note: This table is illustrative. Specific data for this compound is not available in the searched resources.

The correlation between the calculated and experimental chemical shifts provides valuable insights into the electronic structure of this compound.

Applications in Advanced Organic Synthesis and Materials Science

Utilization as a Core Building Block in Multi-Step Organic Syntheses

The distinct arrangement of functional groups on 3-Bromo-4-fluoro-2-nitrobenzaldehyde makes it a valuable precursor in the construction of intricate molecular architectures. The aldehyde group serves as a reactive handle for condensation and oxidation-reduction reactions, while the halogen substituents and the nitro group offer avenues for cross-coupling, nucleophilic substitution, and reductive cyclization reactions.

Precursor for Complex Heterocyclic Compounds

The presence of a nitro group ortho to the aldehyde functionality is a classic structural motif for the synthesis of nitrogen-containing heterocyclic compounds. Through reductive cyclization reactions, this compound can, in principle, serve as a precursor to various heterocyclic systems. For instance, the Friedländer annulation, which involves the reaction of an ortho-amino benzaldehyde (B42025) with a compound containing a reactive methylene (B1212753) group, could be employed following the in situ reduction of the nitro group to an amine. This would provide a pathway to substituted quinolines, which are important scaffolds in medicinal chemistry. nih.govpurdue.edu

Similarly, the reduction of the nitro group to an amine, followed by condensation with various reagents, can lead to the formation of other heterocyclic structures such as benzimidazoles. organic-chemistry.orgnih.govnih.gov The bromine and fluorine atoms on the resulting heterocyclic core would then be available for further functionalization, allowing for the generation of diverse compound libraries.

Intermediate in the Synthesis of Specific Synthetic Targets

While specific, publicly documented examples of the use of this compound in the synthesis of advanced agrochemical and pharmaceutical intermediates are limited, the analogous compound, 3-bromo-4-fluorobenzaldehyde, is a known intermediate in the production of pyrethroid insecticides. google.com This suggests that the title compound, with its additional nitro functionality, could be a valuable intermediate for creating more complex and potentially more potent agrochemicals. The electron-withdrawing nature of the nitro group can influence the reactivity of the aromatic ring, potentially enabling regioselective reactions that are not possible with the non-nitrated analogue. google.comgoogle.compatsnap.com

In the pharmaceutical industry, halogenated and nitrated aromatic compounds are common starting materials for the synthesis of active pharmaceutical ingredients. The functional handles on this compound allow for its incorporation into larger, more complex molecules with potential therapeutic applications.

Development of Functional Materials

The electronic properties conferred by the fluorine, bromine, and nitro substituents make this compound an intriguing candidate for the development of novel functional materials with specific optical and electronic properties.

Synthesis of Fluorophores and Fluorescent Probes

While direct applications of this compound in the synthesis of fluorophores and fluorescent probes are not extensively documented, related nitrobenzaldehyde derivatives are known to be precursors for fluorescent compounds. The strong electron-withdrawing nature of the nitro group can be exploited to create push-pull chromophores, where electron-donating groups are introduced elsewhere on the molecule. This can lead to compounds with interesting photophysical properties, including fluorescence. The aldehyde group provides a convenient point for chemical modification to tune the spectral properties or to attach the fluorophore to other molecules for use as a probe.

Intermediate in the Creation of Specialized Dyes and Pigments

Aromatic nitro compounds have historically been important intermediates in the synthesis of dyes and pigments. The synthesis of novel dyes containing a dichlorotriazine group, for example, has been reported from 4-amino-3-nitrobenzaldehyde. The chromophoric properties of the nitroaromatic system, combined with the potential for further chemical modification via the aldehyde and halogen groups, suggest that this compound could be a useful starting material for creating specialized dyes with tailored colors and properties.

Chemical Probes in Mechanistic Investigations

The unique substitution pattern of this compound, featuring an aldehyde group for potential interaction with active sites, a nitro group as a strong electron-withdrawing entity, and bromo and fluoro substituents that can serve as spectroscopic or reactive handles, theoretically makes it a candidate for such applications. Nevertheless, no published research has explored this potential.

No research findings were identified that describe the use of this compound as a chemical tool in the study of enzyme-catalyzed reactions. There are no reports of it being employed as a substrate analogue, an inhibitor, or a covalent modifier to investigate enzyme kinetics or reaction mechanisms.

Similarly, there is a lack of available literature detailing the application of this compound for probing reaction mechanisms in organic chemistry. While its reactivity is exploited in multi-step syntheses, it has not been specifically utilized as a probe to elucidate reaction intermediates, transition states, or the electronic effects governing reaction pathways in mechanistic studies.

Q & A

Q. What are the recommended synthetic routes for 3-Bromo-4-fluoro-2-nitrobenzaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves sequential halogenation and nitration of benzaldehyde derivatives. For example:

- Bromination : Use a brominating agent (e.g., Br₂/FeBr₃) on 4-fluoro-2-nitrobenzaldehyde under controlled temperatures (0–5°C) to avoid over-bromination.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate intermediates .

- Key Variables : Reaction temperature and stoichiometry critically affect regioselectivity. Excess bromine may lead to di-substitution, while low temperatures minimize side reactions. Yields typically range from 40–60% for similar polyhalogenated benzaldehydes .

Q. How can the purity and structural integrity of this compound be confirmed?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., aromatic proton splitting for nitro and bromo groups).

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>98% by area normalization) .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion confirmation (e.g., [M+H]+ at m/z 248.95) .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation.

- Storage : Store in airtight containers at 2–8°C to prevent degradation .

- Waste Disposal : Neutralize with a reducing agent (e.g., sodium bisulfite) before disposal to deactivate nitro groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for derivatives of this compound?

- Methodological Answer :

- Comparative Assays : Perform parallel testing using standardized protocols (e.g., MIC assays for antimicrobial activity) to eliminate variability .

- Structural Confirmation : Re-validate compound identity via X-ray crystallography if NMR/HPLC data conflict with bioactivity results.

- Meta-Analysis : Cross-reference with structurally similar compounds (e.g., 4-Bromo-3-chlorophenol’s high antimicrobial activity ) to identify substituent-specific trends .

Q. What strategies optimize regioselectivity in electrophilic substitution reactions for polyhalogenated nitrobenzaldehydes?

- Methodological Answer :

- Directing Groups : The nitro group (-NO₂) acts as a meta-director, while halogens (Br, F) influence ortho/para positions. Computational modeling (DFT) can predict dominant reaction pathways .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophile stability, favoring desired substitution .

- Case Study : For 5-Bromo-4-fluoro-2-nitrobenzaldehyde, nitration before bromination improved regioselectivity by 30% compared to reverse sequences .

Q. How should discrepancies in spectroscopic data during structural elucidation be addressed?

- Methodological Answer :

- Iterative Analysis : Repeat NMR experiments (e.g., DEPT-135 for carbon hybridization) and compare with literature data for analogues (e.g., 3-Bromo-6-fluoro-2-hydroxybenzaldehyde ).

- Contradiction Resolution : If MS and NMR data conflict, use isotopic labeling (e.g., deuterated solvents) to confirm peak assignments .

- Collaborative Validation : Cross-check data with computational tools (e.g., ChemDraw Predict) or independent labs to rule out instrumentation errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.